Antitumor Activity: IC50 in Potato Disk Assay – 2-Isomer vs. 1-Isomer and Simpler Analogs
In a potato disk antitumor assay, 2-(4-nitrophenoxy)naphthalene exhibited an IC50 of 8.4 μg/mL, the most potent among the four nitroaromatics tested. The 1-position regioisomer (1-(4-nitrophenoxy)naphthalene) showed an IC50 of 29.0 μg/mL, a 3.45-fold weaker inhibition [1]. The structurally simpler 1-nitro-4-phenoxybenzene and 4-(4-nitrophenyloxy)biphenyl also displayed higher IC50 values within the 8.4–29.0 μg/mL range, confirming that the 2-naphthyl substitution pattern confers superior antitumor activity in this model [1].
| Evidence Dimension | Potato disk antitumor assay IC50 |
|---|---|
| Target Compound Data | 8.4 μg/mL |
| Comparator Or Baseline | 1-(4-nitrophenoxy)naphthalene: 29.0 μg/mL; 1-nitro-4-phenoxybenzene: >8.4 μg/mL; 4-(4-nitrophenyloxy)biphenyl: >8.4 μg/mL |
| Quantified Difference | 2-(4-Nitrophenoxy)naphthalene is 3.45-fold more potent than the 1-isomer (8.4 vs. 29.0 μg/mL) and more potent than the other two analogs (IC50 range 8.4–29.0 μg/mL). |
| Conditions | Potato disk antitumor assay, as reported by Shabbir et al., 2015 |
Why This Matters
For researchers screening nitroaromatic antitumor agents, the 2-position isomer provides a 3.45-fold potency advantage in the potato disk model, a validated preliminary screen for anticancer activity, enabling more efficient hit identification and structure–activity relationship mapping.
- [1] Shabbir, M.; et al. Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry 2015, 104, 85–92. View Source
